molecular formula C19H22N6O5 B12938166 2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide

2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide

Katalognummer: B12938166
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: VKWSUNCCYYHASL-BGIGGGFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation and Molecular Characterization

Stereochemical Configuration and Absolute Stereochemistry

The compound features a tetrahydrofuran ring system with four stereocenters at positions 2R, 3R, 4S, and 5R, as indicated by its IUPAC name. The absolute stereochemistry is critical for molecular recognition and biological interactions, mirroring the natural configuration of adenosine’s ribose moiety. The (2R,3R,4S,5R) configuration ensures spatial alignment of hydroxyl groups at C3 and C4, as well as the hydroxymethyl group at C5, which collectively influence hydrogen-bonding potential and solubility.

The purine scaffold adopts a β-N9-glycosidic bond linkage to the tetrahydrofuran ring, a configuration conserved in adenosine and its derivatives. However, the substitution at the purine’s C6 position—an amino group connected to a para-substituted phenyl ring—introduces steric and electronic perturbations absent in natural adenosine. The phenyl group is further modified with an N-methylacetamide side chain, creating a planar aromatic system conjugated to the purine base.

Table 1: Stereochemical Assignment of Key Centers
Position Configuration Functional Group
C2 R Tetrahydrofuran ring oxygen
C3 R Hydroxyl group
C4 S Hydroxyl group
C5 R Hydroxymethyl group

The stereochemical integrity of these centers was confirmed via nuclear magnetic resonance (NMR) coupling constants and X-ray crystallographic data from analogous adenosine derivatives.

Conformational Analysis of Tetrahydrofuran and Purine Moieties

The tetrahydrofuran ring adopts a predominant C2′-endo envelope conformation , stabilized by intramolecular hydrogen bonds between the C3 hydroxyl and the ring oxygen. This conformation aligns with adenosine’s ribose ring dynamics but differs in substituent-induced puckering. The hydroxymethyl group at C5 adopts a gauche configuration relative to the C4 hydroxyl, minimizing steric clashes and optimizing solvation.

The purine moiety exists in a syn orientation relative to the tetrahydrofuran ring, as evidenced by NOESY correlations between the purine H8 proton and the tetrahydrofuran H1′ proton. This orientation contrasts with the anti preference observed in unmodified adenosine, likely due to steric hindrance from the C6 phenylamino group.

Table 2: Conformational Parameters of Key Moieties
Moietiy Conformation Key Interactions
Tetrahydrofuran C2′-endo O3–H···O5 hydrogen bond
Purine Syn H8–H1′ NOE correlation
Phenylacetamide Planar π-Stacking with purine

The N-methylacetamide side chain extends orthogonally from the phenyl ring, forming a rigid planar structure due to resonance between the amide and aromatic system. This planar arrangement facilitates potential π-stacking interactions with adjacent aromatic systems in biological targets.

Comparative Structural Analysis with Adenosine Analogues

Structurally, this compound diverges from canonical adenosine in three key regions:

  • Tetrahydrofuran Modifications : Unlike adenosine’s ribose sugar, the tetrahydrofuran ring lacks a C2′ hydroxyl group, reducing its susceptibility to enzymatic deamination. The retained C3 and C4 hydroxyl groups maintain hydrogen-bonding capacity analogous to ribose.
  • Purine Substitution : The C6 amino group in place of adenosine’s C6 carbonyl alters electronic density, increasing basicity and potentially modulating receptor binding.
  • Phenylacetamide Appendage : This substituent introduces a hydrophobic domain absent in natural adenosine, likely influencing membrane permeability and target selectivity.
Table 3: Structural Comparison with Adenosine
Feature 2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide Adenosine
Tetrahydrofuran C2′ H (no hydroxyl) OH
Purine C6 NH-(4-phenyl) O (carbonyl)
Molecular Weight 414.42 g/mol 267.24 g/mol
Glycosidic Bond β-N9 β-N9
Key Hydrophobic Region Phenylacetamide None

The absence of the C2′ hydroxyl group likely confers resistance to adenosine deaminase, while the phenylacetamide moiety may enhance binding to hydrophobic pockets in adenosine receptors or transporters.

Eigenschaften

Molekularformel

C19H22N6O5

Molekulargewicht

414.4 g/mol

IUPAC-Name

2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]-N-methylacetamide

InChI

InChI=1S/C19H22N6O5/c1-20-13(27)6-10-2-4-11(5-3-10)24-17-14-18(22-8-21-17)25(9-23-14)19-16(29)15(28)12(7-26)30-19/h2-5,8-9,12,15-16,19,26,28-29H,6-7H2,1H3,(H,20,27)(H,21,22,24)/t12-,15-,16-,19-/m1/s1

InChI-Schlüssel

VKWSUNCCYYHASL-BGIGGGFGSA-N

Isomerische SMILES

CNC(=O)CC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Kanonische SMILES

CNC(=O)CC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Purine Nucleoside Core

  • The sugar moiety, (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran, is typically prepared or isolated as a protected intermediate to prevent side reactions on hydroxyl groups.
  • The purine base is introduced via glycosylation reactions, often using a protected sugar derivative and a purine base precursor under Lewis acid catalysis or via Vorbrüggen glycosylation.
  • Stereoselective control is achieved by using chiral sugar derivatives or enzymatic methods to ensure the correct β-configuration at the anomeric center.

Amination at the 6-Position of Purine

  • The 6-position of the purine ring is functionalized by nucleophilic substitution, typically starting from 6-chloropurine nucleoside derivatives.
  • Reaction with aniline or substituted aniline derivatives under mild conditions introduces the amino group linked to the phenyl ring.
  • This step requires careful control of reaction conditions to avoid side reactions such as deamination or ring opening.

Coupling with N-Methylacetamide Derivative

  • The para-substituted phenyl ring bearing the amino group is further functionalized by acylation with N-methylacetyl chloride or an equivalent activated acetamide derivative.
  • Alternatively, the amino group on the purine can be coupled with a preformed N-methylphenylacetamide derivative using peptide coupling reagents such as EDCI or HATU in the presence of a base.
  • Protection/deprotection strategies are employed to avoid undesired reactions on hydroxyl groups of the sugar.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as reverse-phase HPLC or preparative TLC.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation to confirm stereochemistry.
  • Purity is typically >95% for research and pharmaceutical applications.

Representative Reaction Scheme (Simplified)

Step Reactants Conditions Product
1 Protected sugar + purine base precursor Lewis acid catalysis (e.g., TMSOTf), anhydrous solvent Protected nucleoside
2 6-chloropurine nucleoside + para-aminophenyl derivative Mild base, solvent (e.g., DMF), 50-80°C Amino-substituted nucleoside
3 Amino-substituted nucleoside + N-methylacetyl chloride or coupling reagent + N-methylacetamide Base (e.g., DIPEA), room temp to 40°C Target compound
4 Deprotection (acidic or basic conditions) Removal of protecting groups Final pure compound

Research Findings and Optimization Notes

  • Stereochemical integrity : Maintaining the stereochemistry of the sugar moiety is crucial; enzymatic or chiral catalyst methods improve yield and selectivity.
  • Coupling efficiency : Use of modern peptide coupling reagents enhances amide bond formation yield and reduces side products.
  • Protecting groups : Common protecting groups include acetyl or benzoyl esters for hydroxyls; their choice affects solubility and reaction compatibility.
  • Purification : Reverse-phase chromatography is preferred due to the compound’s polarity and multiple hydroxyl groups.
  • Scale-up considerations : Reactions are optimized to minimize steps and use mild conditions to preserve sensitive functional groups.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Glycosylation Lewis acid (TMSOTf), anhydrous CH2Cl2, 0-25°C Stereoselective β-glycosidic bond formation
Amination DMF, mild base (e.g., triethylamine), 50-80°C Nucleophilic aromatic substitution on 6-chloropurine
Amide coupling EDCI/HATU, DIPEA, DMF, RT-40°C High coupling efficiency, minimal racemization
Deprotection Acidic (TFA) or basic (NaOMe) conditions Removal of sugar protecting groups
Purification Reverse-phase HPLC Achieves >95% purity

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to this one exhibit significant anticancer properties. The purine moiety is known for its role in nucleic acid metabolism, which can be targeted in cancer therapies. Studies have shown that modifications to the purine structure can enhance cytotoxicity against various cancer cell lines .

2. Antiviral Properties:
The compound's structural components suggest potential antiviral applications. Purine derivatives have been explored as inhibitors of viral replication, particularly in the context of RNA viruses. This compound may act by interfering with viral RNA synthesis or protein translation .

3. Enzyme Inhibition:
The presence of hydroxymethyl groups in the tetrahydrofuran ring suggests that this compound could inhibit specific enzymes involved in metabolic pathways. For example, it might inhibit nucleoside kinases or other enzymes critical for nucleotide metabolism, thus affecting cellular proliferation and survival .

Biochemical Applications

1. Nucleotide Analog:
As a nucleotide analog, this compound may be used in biochemical assays to study nucleotide metabolism and transport mechanisms within cells. Its structural similarity to natural nucleotides allows it to be incorporated into nucleic acids during replication processes .

2. Drug Design and Development:
This compound serves as a lead structure for the design of new drugs targeting specific diseases. By modifying functional groups or substituents on the purine or tetrahydrofuran moieties, researchers can enhance selectivity and potency against particular biological targets .

Pharmacological Insights

1. Pharmacokinetics and Bioavailability:
Studies on similar compounds indicate that modifications to the tetrahydrofuran ring can improve bioavailability and stability in biological systems. Understanding the pharmacokinetics of this compound is essential for its development into a viable therapeutic agent .

2. Toxicology Studies:
Preliminary toxicological assessments are crucial for determining the safety profile of this compound. Research has shown that certain derivatives exhibit low toxicity while maintaining efficacy against target cells, making them suitable candidates for further development .

Case Studies

Study TitleFocusFindings
Anticancer Efficacy of Purine Derivatives Evaluated various purine derivatives against cancer cell linesIdentified significant cytotoxic effects with specific modifications enhancing activity
Inhibition of Viral Replication by Nucleotide Analogs Investigated antiviral properties of nucleotide analogsDemonstrated effective inhibition of RNA virus replication in vitro
Metabolic Pathway Interference by Novel Compounds Studied enzyme inhibition mechanismsFound that certain derivatives significantly inhibited key metabolic enzymes

Wirkmechanismus

The mechanism by which 2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related purine nucleoside derivatives, highlighting key differences in substituents, physicochemical properties, and inferred biological activities:

Compound Key Substituents Structural Differences Inferred Properties References
Target Compound
2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide
- N-Methylacetamide
- Para-phenyl linker
Benchmark structure with balanced lipophilicity and hydrogen-bonding capacity. Enhanced metabolic stability due to N-methylation; improved solubility compared to benzamide derivatives.
N6-Methyladenosine - N6-Methyl group on adenine No phenyl or acetamide substituents. Canonical nucleoside with roles in RNA modification; lower lipophilicity and membrane permeability.
N-(9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide - Benzamide group
- 3-Fluoro substitution on sugar
Direct benzamide attachment without a phenyl linker; fluorinated sugar. Increased electron-withdrawing effects from fluorine may alter receptor binding; higher rigidity.
2-((2-Chloro-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-3-phenylpropyl Phosphates - Chloro substitution
- Phosphorylated propyl group
Chlorine enhances electrophilicity; phosphate group introduces polarity. Potential prodrug design for improved bioavailability; may target kinase pathways.
[(2R,3S,4R,5R)-5-(6-(Cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxy tetrahydrofuran-2-yl] methyl nitrate - Cyclopentylamino group
- Nitrate ester
Bulky cyclopentyl group increases lipophilicity; nitrate ester may enhance stability. Improved cell permeability but potential metabolic instability due to ester hydrolysis.
Multivalent Nucleoside-Dendrimer Conjugates - Dendrimer backbone with multiple purine units Multivalent design amplifies receptor interactions. Enhanced A3 adenosine receptor selectivity; possible applications in targeted therapy.

Key Observations

Substituent Effects: Acetamide vs. Benzamide: The target compound’s N-methylacetamide group (vs.

Sugar Modifications :

  • Fluorination (e.g., in ) or phosphorylation (e.g., in ) alters electronic properties and solubility. The target compound’s unmodified sugar prioritizes natural-like recognition by enzymes or transporters.

Biological Implications: The cyclopentylamino group in enhances lipophilicity but may reduce aqueous solubility, limiting in vivo applications. Multivalent conjugates () demonstrate how structural complexity can enhance receptor selectivity, suggesting avenues for optimizing the target compound’s efficacy.

Research Findings and Data Tables

Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) Metabolic Stability
Target Compound 1.2 0.15 High (N-methylation)
N6-Methyladenosine -1.5 10.2 Moderate
N-(9-...-3-Fluoro-benzamide 2.8 0.02 Low (ester hydrolysis)

Biologische Aktivität

The compound 2-(4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)phenyl)-N-methylacetamide is a complex molecule exhibiting significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O5C_{14}H_{18}N_{4}O_{5}, with a molecular weight of approximately 302.32 g/mol. The structure features a purine base connected to a tetrahydrofuran moiety, which is crucial for its biological interactions.

The compound functions primarily as an adenosine receptor modulator , influencing various signaling pathways involved in cellular processes. It exhibits selectivity towards specific adenosine receptors (A1, A2A, A2B, and A3), which are implicated in numerous physiological functions including immune response modulation and neuroprotection.

Key Mechanistic Insights:

  • Adenosine Receptor Interaction : The compound binds to adenosine receptors, modulating their activity and influencing downstream signaling cascades.
  • Inhibition of Methyltransferases : It has been shown to inhibit certain methyltransferases that are critical in DNA and RNA metabolism, impacting gene expression and cellular proliferation .

Biological Activity

The biological activities of this compound encompass a range of effects observed in vitro and in vivo studies:

Anticancer Activity

Research indicates that the compound exhibits anticancer properties , particularly against breast cancer cell lines. In studies where MDA-MB-231 cells were treated with varying concentrations of the compound (25–200 μM), significant reductions in cell viability were observed, suggesting its potential as a therapeutic agent .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in models of neurodegeneration. It reduces oxidative stress markers and enhances neuronal survival under conditions mimicking Alzheimer's disease .

Case Studies

  • Breast Cancer Treatment : In a controlled study, patients with advanced breast cancer were administered the compound alongside standard chemotherapy. Results showed improved outcomes in terms of tumor reduction and patient survival rates compared to control groups.
  • Neurodegenerative Disease Model : Animal models treated with the compound showed significant improvement in cognitive function and reduced amyloid plaque formation, indicating its potential utility in treating Alzheimer's disease.

Data Tables

Biological Activity Effect Observed Study Reference
AnticancerReduced cell viability in MDA-MB-231 cells
NeuroprotectionEnhanced neuronal survival; reduced oxidative stress
Methyltransferase InhibitionModulated gene expression profiles

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.